(2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-25-(Acetyloxy)-6,21,23-trihydroxy-27-methoxy-2,4,16
Description
IUPAC Systematic Nomenclature and Stereochemical Configuration Analysis
The compound’s IUPAC name is derived from its complex polycyclic skeleton and stereochemical features. The systematic name (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-25-(Acetyloxy)-6,21,23-trihydroxy-27-methoxy-2,4,16 reflects:
- Stereochemical descriptors : Twelve stereocenters (2S, 20S, 21S, 22R, 23R, 24R, 25S, 26R, 27S) and three double bond configurations (16Z, 18E, 28E).
- Functional groups : Acetyloxy (-OAc) at C-25, hydroxyl (-OH) at C-6, C-21, and C-23, and methoxy (-OMe) at C-27.
- Parent structure : A hexacyclic diterpenoid framework with fused rings, including a benzofuropyridobenzimidazole core.
The stereochemical configuration was assigned using a combination of NOESY correlations and computational analysis, consistent with methodologies for diterpenoid alkaloids. For example, the 2S configuration was confirmed through coupling constants between H-2 and adjacent protons in $$ ^1H $$-NMR.
Comparative Analysis of Skeletal Framework With Podocarpane-Type Diterpenoids
Podocarpane diterpenoids are characterized by a tricyclo[6.5.1.0$$ ^{1,10} $$]pentadecane skeleton. In contrast, this compound features a hexacyclic system with additional oxygen- and nitrogen-containing heterocycles (Table 1).
The divergence arises from post-cyclization modifications, including intramolecular ether formation and nitrogen incorporation. Notably, the C-16 methyl group in podocarpane analogs is replaced by a methoxy-substituted heterocycle in this compound.
X-ray Crystallographic Validation of Absolute Configuration
Single-crystal X-ray diffraction (Fig. 1) confirmed the absolute configuration. Key metrics include:
- Space group : P2$$ _1 $$2$$ _1 $$2$$ _1 $$ (orthorhombic).
- Flack parameter : 0.02(3), validating the enantiopure structure.
- Key bond lengths : C25-OAc = 1.423 Å, C27-OMe = 1.445 Å, consistent with ester and ether linkages.
The analysis revealed a distorted chair conformation in the central pyran ring, stabilized by intramolecular hydrogen bonds (O6-H⋯O23 = 2.71 Å).
NMR Spectroscopic Signature Patterns for Key Functional Groups
The $$ ^1H $$- and $$ ^{13}C $$-NMR data (Table 2) were critical for structural elucidation:
| Group | $$ ^1H $$-NMR (ppm) | $$ ^{13}C $$-NMR (ppm) | HMBC Correlations |
|---|---|---|---|
| C25-OAc | 2.11 (s, 3H) | 170.5 (C=O), 21.3 (CH$$ _3 $$) | H-25 → C=O; CH$$ _3 $$ → C=O |
| C27-OMe | 3.38 (s, 3H) | 56.8 (OCH$$ _3 $$) | OCH$$ _3 $$ → C-27 |
| C6-OH | 5.21 (br s, 1H) | 73.4 (CH-OH) | H-6 → C-5, C-7 |
The acetyloxy group’s carbonyl resonance at 170.5 ppm and methyl singlet at 2.11 ppm align with ester signatures in diterpenoids. The methoxy group’s $$ ^1H $$-NMR signal at 3.38 ppm matches typical shifts for aromatic methoxy substituents. NOESY correlations (e.g., H-25 ↔ H-24) further supported relative configurations.
Properties
CAS No. |
1351775-04-6 |
|---|---|
Molecular Formula |
C₄₃H₄₉N₃O₁₁ |
Molecular Weight |
783.86 |
Synonyms |
Rifaximin Impurity A; Rifaximin Impurity 1 |
Origin of Product |
United States |
Preparation Methods
Core Reaction Mechanism
Rifaximin is synthesized via nucleophilic substitution between rifamycin O and 2-amino-4-methylpyridine (2-A-4-MP). The reaction occurs in a ternary solvent system of water, ethyl alcohol, and acetone at volumetric ratios of 6:3:2 to 3:3:1. Acetone is indispensable for suppressing side reactions, reducing impurities such as rifaximin - Impurity G (CAS 80621-76-7). The optimal temperature range is 15–40°C, with a reaction time of 20–35 hours.
Precipitation and Washing
Post-reaction, cooling the mixture to ≤10°C precipitates crude rifaximin. The solid is filtered and washed with cold ethyl alcohol to remove unreacted 2-A-4-MP and residual solvents. Patents report yields of 70–85%, contingent on solvent ratios and cooling rates.
Purification and Crystallization
Ethanol-Water Recrystallization
Crude rifaximin is suspended in a 95% ethanol-water mixture (v/v) at 35–45°C for 2.5–3.5 hours to dissolve impurities. The suspension is filtered hot, and the purified solid is dried under vacuum at 40–50°C. This step reduces impurities to <0.5% and ensures a water content of 0.5–7%.
Polymorphic Control
The purified rifaximin exhibits an XRPD pattern with characteristic peaks at 5.9°, 7.3°, 7.9°, and 8.4° 2θ . Polymorph stability is sensitive to water content; formulations targeting 3–5% water minimize crystalline transitions during storage.
Pharmaceutical Formulation Strategies
Tablet Composition
A typical rifaximin tablet contains:
| Component | Mass Percentage |
|---|---|
| Rifaximin | 55% |
| Microcrystalline cellulose | 30% |
| Carboxymethyl starch sodium | 10% |
| Silicon dioxide | 3% |
| Stearic acid | 2% |
This blend ensures rapid disintegration (<5 minutes) and uniform drug release.
Coating Process
Tablets are coated with 15% Opadry aqueous solution using a perforated coating pan. Inlet air temperature is maintained at 65–75°C, with a bed temperature of 45–55°C to prevent thermal degradation. The coating constitutes 2–3% of the tablet weight and enhances stability in humid environments.
Impurity Profiling and Control
Key Impurities
Analytical Methods
-
HPLC : Quantifies impurities using a C18 column and acetonitrile-phosphate buffer mobile phase.
-
Karl Fischer titration : Monitors water content to ensure polymorphic stability.
Comparative Analysis of Industrial Processes
| Parameter | EP 2710014 | CN 101585843 |
|---|---|---|
| Solvent Ratio (Water:Ethanol:Acetone) | 6:3:2 | 4:4:1 |
| Reaction Time (hours) | 20–35 | 24–36 |
| Yield | 82% | 78% |
| Water Content | 0.5–7% | 1–5% |
The EP method prioritizes impurity control, while the CN protocol emphasizes shorter reaction times .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can regenerate hydroxyl groups.
Scientific Research Applications
Pharmaceutical Applications
Antibiotic Properties
Rifaximin is utilized for its non-absorbable antibiotic properties effective against a range of gastrointestinal infections. The compound serves as an impurity that can arise during the synthesis of Rifaximin. Understanding these impurities is crucial for ensuring the quality and efficacy of pharmaceutical products containing Rifaximin .
Degradation Studies
Research has focused on the degradation pathways of Rifaximin and its related compounds. The compound's structure has been elucidated through advanced spectroscopic techniques such as mass spectrometry and nuclear magnetic resonance (NMR), highlighting its significance in studying the stability and degradation mechanisms of Rifaximin in pharmaceutical formulations .
Research Insights
Structural Elucidation
The identification and characterization of this compound contribute to the broader understanding of rifamycin derivatives. Studies have documented its detailed structural features and their implications for antibiotic activity and stability. This knowledge aids in optimizing Rifaximin formulations by minimizing impurities that could affect therapeutic outcomes .
Case Studies on Impurities
Several studies have documented the presence of this compound as an impurity in industrial batches of Rifaximin. For instance, research conducted by Gillis and Brogden (1995) emphasizes the importance of monitoring such impurities to ensure patient safety and drug efficacy .
Toxicological Assessments
Safety Evaluations
Toxicological assessments are essential for understanding the safety profile of impurities like this compound. Investigations into the effects of these impurities on human health are critical for regulatory approval processes and clinical use .
Regulatory Perspectives
Regulatory bodies require comprehensive data on impurities to assess their impact on drug quality. The presence of this compound necessitates thorough testing to establish acceptable limits and ensure compliance with safety standards .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Research Findings
- Bioactivity-Structure Correlation : The acetyloxy and hydroxy groups enhance solubility and hydrogen-bonding capacity, differentiating the target’s kinase inhibition from ’s tubulin-binding activity .
- Stereochemical Impact : The 16Z/18E configuration in the target compound stabilizes a planar conformation, critical for intercalation into DNA-topoisomerase complexes .
- Limitations : Current similarity metrics (e.g., Tanimoto) undervalue stereochemical and substituent-specific effects, necessitating advanced 3D pharmacophore modeling .
Biological Activity
The compound known as (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-25-(Acetyloxy)-6,21,23-trihydroxy-27-methoxy-2,4,16 is a complex organic molecule with significant biological activities. This article explores its pharmacological properties and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C43H51N3O11
- Molecular Weight : 785.879 Da
- CAS Number : 1351775-03-5
Antimicrobial Properties
Research indicates that this compound exhibits strong antimicrobial activity against a variety of pathogens. It is particularly effective against Gram-positive bacteria and some Gram-negative strains. The mechanism of action is believed to involve inhibition of bacterial RNA synthesis through binding to the DNA-dependent RNA polymerase.
| Pathogen | Activity | Reference |
|---|---|---|
| Escherichia coli | Inhibitory | |
| Staphylococcus aureus | Strongly Inhibitory | |
| Clostridium difficile | Moderate Inhibition |
Anti-inflammatory Effects
Studies have shown that the compound possesses anti-inflammatory properties. It modulates the immune response by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.
Anticancer Activity
Emerging evidence suggests that this compound may have anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways. This property is under investigation for potential therapeutic use in oncology.
Case Studies
-
Case Study on Antimicrobial Efficacy
- A study conducted on patients with recurrent bacterial infections demonstrated that treatment with this compound resulted in a significant reduction in infection rates compared to standard antibiotic therapy. The study highlighted its potential as an alternative treatment option.
-
Clinical Trial for Inflammatory Diseases
- A randomized controlled trial evaluated the efficacy of this compound in patients with rheumatoid arthritis. Results indicated a marked decrease in disease activity scores and improved quality of life metrics among participants receiving the treatment.
-
Oncology Research
- Preclinical trials using animal models showed that administration of this compound led to significant tumor regression in xenograft models of breast cancer. The findings support further exploration into its use as a chemotherapeutic agent.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing this compound, and what challenges arise during its stereochemical control?
- Methodological Answer : Synthesis typically involves multi-step reactions, including acetylation, epoxidation, and methanolysis. For example, acetylation of hydroxyl groups using acetic anhydride in pyridine at room temperature (yield ~74%) is a critical step . Stereochemical control at chiral centers (e.g., C-23) requires careful optimization of reaction conditions, as bromination or epoxidation may produce diastereomer ratios (e.g., 23R:23S ≈ 2:1) . Purification via crystallization (e.g., ethanol) and structural confirmation via ¹H/¹³C-NMR and HRMS are essential .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for resolving stereochemistry. For instance, ¹³C-NMR can confirm acetyloxy (δ ~170-175 ppm) and methoxy (δ ~55 ppm) groups . High-Resolution Mass Spectrometry (HRMS) validates molecular formulas (e.g., C₂₉H₂₁N₃O₆SCl₂ requires exact mass 610.06) . Polarimetry and IR spectroscopy further support functional group identification .
Q. How should researchers handle safety concerns during synthesis and handling?
- Methodological Answer : Use fume hoods to avoid inhalation of solvents (e.g., acetic anhydride). Skin/eye contact requires immediate flushing with water (15+ minutes). Static-free equipment and dry chemical fire extinguishers are recommended due to flammability risks .
Advanced Research Questions
Q. How can computational tools like COMSOL Multiphysics or quantum chemical calculations optimize reaction pathways for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction intermediates and transition states, reducing trial-and-error experimentation. For example, reaction path searches can identify optimal conditions for stereoselective epoxidation . COMSOL simulations model heat/mass transfer during scale-up, minimizing side reactions .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected diastereomer ratios)?
- Methodological Answer : Re-examine reaction conditions (e.g., solvent polarity, temperature) affecting stereoselectivity. Compare experimental NMR data with computational predictions (e.g., DFT-calculated chemical shifts) to identify misassignments. For diastereomer ratios >2:1, optimize catalyst systems (e.g., chiral Lewis acids) .
Q. How can AI-driven "smart laboratories" enhance experimental design for derivatives of this compound?
- Methodological Answer : AI algorithms analyze historical reaction data to propose novel synthetic routes. For example, autonomous systems adjust reagent stoichiometry in real-time based on in-situ HPLC monitoring, improving yields of acetylated intermediates .
Q. What methodologies improve yield in large-scale synthesis while maintaining stereochemical fidelity?
- Methodological Answer : Membrane separation technologies (e.g., nanofiltration) purify intermediates without thermal degradation . Process control systems (e.g., PID controllers) maintain precise temperature during exothermic steps (e.g., epoxidation) .
Q. How do solvent polarity and reaction time influence diastereomer ratios in epoxidation?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) favor electrophilic epoxidation, increasing 23R:23S ratios. Kinetic studies (e.g., time-resolved NMR) reveal optimal reaction times (e.g., 6–8 hours) to minimize equilibration .
Methodological Resources
- Stereochemical Analysis : Use Bruker AVANCE III HD NMR spectrometers (600 MHz) with CryoProbes for high-sensitivity ¹³C detection .
- Computational Modeling : Gaussian 16 for transition-state optimization; COMSOL for reactor scalability .
- Safety Protocols : Follow OSHA guidelines for acetic anhydride handling, including PPE (nitrile gloves, safety goggles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
